molecular formula C10H6FN3O B2901190 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one CAS No. 1955530-32-1

8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

Cat. No. B2901190
CAS RN: 1955530-32-1
M. Wt: 203.176
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one” is a chemical compound with the molecular formula C10H6FN3S and a molecular weight of 219.24 . It is used for research purposes .


Synthesis Analysis

The synthesis of pyridazino[4,5-b]indole derivatives involves the alkylation of the indole nucleus with various alkylating agents such as amyl bromide, allyl bromide, benzyl bromide, and ethyl chloroacetate in the presence of K2CO3/acetone or KOH/DMSO . The hydrazinolysis of mono and di-esters gives the target hydrazides .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridazino[4,5-b]indole scaffold . The NMR spectrum of the Michael adduct showed no NH signal, and the four methylene triplet signals appeared at d 3.08, 3.15, 4.49, and 5.06 ppm .


Chemical Reactions Analysis

The reaction proceeds via aza-Michael addition . The methylene carbons appeared at d 17.04, 19.39, 40.79, and 46.26 ppm, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (219.24) and molecular formula (C10H6FN3S) . More detailed properties such as melting point, boiling point, and density are not available in the retrieved sources.

Mechanism of Action

This compound has shown promising cytotoxic activity against the MCF-7 cell line . Its mode of action is through the up-regulation of pro-apoptotic genes and inhibition of anti-apoptotic and PI3K/AKT/mTOR genes .

Future Directions

The compound has shown significant cytotoxic activity against the MCF-7 cell line, suggesting its potential use in cancer therapy . Future research could focus on further exploring its anti-cancer effectiveness and potential applications in other diseases.

properties

IUPAC Name

8-fluoro-3,5-dihydropyridazino[4,5-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN3O/c11-5-1-2-8-6(3-5)7-4-12-14-10(15)9(7)13-8/h1-4,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTBKNHYBROFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C3=C(N2)C(=O)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.